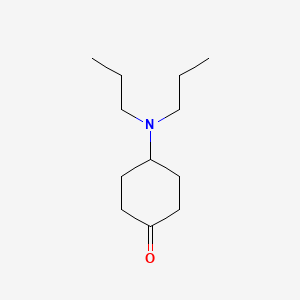

Cyclohexanone, 4-(dipropylamino)-

Description

Properties

IUPAC Name |

4-(dipropylamino)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-3-9-13(10-4-2)11-5-7-12(14)8-6-11/h11H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZQSKGTYNMQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451263 | |

| Record name | Cyclohexanone, 4-(dipropylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106332-42-7 | |

| Record name | Cyclohexanone, 4-(dipropylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanone, 4-(dipropylamino)- typically involves the reaction of cyclohexanone with dipropylamine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of Cyclohexanone, 4-(dipropylamino)- may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize by-products. The use of advanced catalytic systems and separation techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanone, 4-(dipropylamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dipropylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

Synthetic Routes

| Method | Reagents | Conditions |

|---|---|---|

| Reductive Amination | Cyclohexanone + Dipropylamine | Acidic/Basic Catalysis |

| Oxidation | Potassium Permanganate | Varies (temperature/solvent) |

| Reduction | Sodium Borohydride | Controlled Environment |

Chemistry

Cyclohexanone, 4-(dipropylamino)- serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations including oxidation and reduction reactions. For instance, it can be oxidized to yield ketones or carboxylic acids, and reduced to form alcohols.

Biology

Research has explored the biological activity of this compound, particularly its interactions with biomolecules. Studies indicate that the dipropylamino group enhances its reactivity with enzymes and receptors, suggesting potential applications in pharmacology . For example, compounds derived from cyclohexanone structures have shown promise as anti-inflammatory agents by inhibiting proinflammatory cytokine production in vitro and in vivo .

Medicine

The therapeutic potential of Cyclohexanone, 4-(dipropylamino)- is being investigated for its analgesic properties. Its structural analogs have been reported to exhibit efficacy as nociceptin/orphanin FQ peptide receptor agonists, which could provide new avenues for pain management without the side effects associated with traditional opioids. In particular, derivatives have demonstrated significant potency in preclinical models of acute and neuropathic pain .

Industry

In industrial applications, Cyclohexanone, 4-(dipropylamino)- is utilized in the production of polymers and resins. Its role as a reagent in various chemical processes highlights its versatility and importance in manufacturing settings.

Case Study 1: Anti-inflammatory Activity

A study focused on a novel compound related to cyclohexanone derivatives demonstrated significant inhibition of inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. In vivo tests showed that this compound reduced mortality rates in endotoxemic mice models by attenuating lung histopathology and inflammatory pain responses . This underscores the potential of cyclohexanone derivatives in treating inflammatory diseases.

Case Study 2: Analgesic Properties

Research into spiroether compounds derived from cyclohexanone indicated strong efficacy as analgesics in rodent models of pain. These compounds exhibited favorable pharmacokinetic properties and lower side effects compared to traditional opioids, suggesting that cyclohexanone derivatives could revolutionize pain management strategies .

Mechanism of Action

The mechanism of action of Cyclohexanone, 4-(dipropylamino)- involves its interaction with specific molecular targets. The dipropylamino group can interact with various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-(Dipropylamino)cyclohexan-1-one

- CAS Registry Number : 106332-42-7

- Molecular Formula: C₁₂H₂₃NO

- Molecular Weight : 197.317 g/mol

- Hydrogen Bonding: 0 H-bond donors, 2 H-bond acceptors .

- Commercial Availability : 2 suppliers listed .

Structural Features: The compound consists of a cyclohexanone backbone substituted at the 4-position with a dipropylamino group (-N(C₃H₇)₂). The ketone group at position 1 contributes to its polarity, while the bulky dipropylamino substituent enhances lipophilicity.

Comparison with Similar Cyclohexanone Derivatives

Structural and Physicochemical Properties

The following table compares 4-(dipropylamino)cyclohexanone with structurally related cyclohexanone derivatives containing amino or alkylamino substituents:

Key Observations :

Substituent Effects: Lipophilicity: Bulky alkyl groups (e.g., dipropylamino) increase hydrophobicity compared to smaller substituents like ethylamino or methylamino. This impacts solubility in polar solvents . Hydrogen Bonding: Derivatives with primary amines (e.g., ethylamino) have H-bond donors, enhancing water solubility. In contrast, tertiary amines (e.g., dipropylamino) lack H-bond donors, reducing solubility . Salt Forms: The hydrochloride salt of 4-(methylamino)cyclohexanone increases polarity and stability, making it more suitable for pharmaceutical formulations .

Biological Activity

Cyclohexanone, 4-(dipropylamino)- is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its biological activity. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

Cyclohexanone, 4-(dipropylamino)- is characterized by the presence of a dipropylamino group attached to the cyclohexanone ring. This structural feature is crucial for its interaction with various biological targets.

The biological activity of Cyclohexanone, 4-(dipropylamino)- is primarily attributed to its ability to interact with specific enzymes and receptors. The dipropylamino group enhances the compound's reactivity and binding affinity, influencing several biochemical pathways.

- Enzyme Interaction : The compound can act as an enzyme modulator, affecting metabolic pathways through competitive or non-competitive inhibition.

- Receptor Binding : It has been shown to interact with opioid receptors, particularly the mu-opioid receptor, which plays a significant role in pain modulation.

Biological Activity

Research indicates that Cyclohexanone, 4-(dipropylamino)- exhibits significant biological activity. The following table summarizes its activity compared to other related compounds:

| Compound Name | Antimicrobial Activity | Opioid Receptor Interaction | Mechanism of Action |

|---|---|---|---|

| Cyclohexanone, 4-(dipropylamino)- | Moderate | Strong | Enzyme interaction, receptor binding |

| 4-(Dimethylamino)-4-phenylcyclohexanone | High | Moderate | Receptor modulation |

| Cyclohexanone | Low | Minimal | Limited interaction |

Case Studies and Research Findings

- Analgesic Properties : A study demonstrated that Cyclohexanone, 4-(dipropylamino)- acts as an effective analgesic by binding to mu-opioid receptors. This interaction results in pain relief comparable to traditional opioids but with potentially fewer side effects .

- Antimicrobial Activity : Comparative analyses have shown that this compound exhibits moderate antimicrobial properties. It is particularly effective against certain bacterial strains due to its ability to disrupt bacterial metabolic processes .

- Therapeutic Applications : Investigations into the therapeutic potential of Cyclohexanone, 4-(dipropylamino)- suggest it could serve as a precursor in drug development for pain management and antibiotic resistance .

Structural Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of Cyclohexanone, 4-(dipropylamino)- is essential for optimizing its biological activity. Modifications to the dipropylamino group or cyclohexanone moiety can significantly alter its binding affinity and efficacy at target receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.